molecular formula C8H8ClNS B2892894 N-cyclopropylthiophene-2-carboximidoyl chloride CAS No. 885524-73-2

N-cyclopropylthiophene-2-carboximidoyl chloride

Cat. No.: B2892894
CAS No.: 885524-73-2
M. Wt: 185.67
InChI Key: OTDDOCSWRCZQEK-UHFFFAOYSA-N
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Description

N-cyclopropylthiophene-2-carboximidoyl chloride (Molecular formula: C₈H₈ClNS; monoisotopic mass: 185.00659 Da) is a heterocyclic compound featuring a thiophene ring substituted with a carboximidoyl chloride group and a cyclopropylamine moiety. Its SMILES string (C1CC1N=C(C2=CC=CS2)Cl) and InChIKey (OTDDOCSWRCZQEK-UHFFFAOYSA-N) reflect its unique structure . Predicted physicochemical properties include collision cross-section (CCS) values for various adducts, such as 138.3 Ų for [M+H]+ and 149.1 Ų for [M-H]- .

Properties

IUPAC Name

N-cyclopropylthiophene-2-carboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNS/c9-8(10-6-3-4-6)7-2-1-5-11-7/h1-2,5-6H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTDDOCSWRCZQEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N=C(C2=CC=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

N-cyclopropylthiophene-2-carboximidoyl chloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases like triethylamine for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Isopropylthiophene-2-carboximidoyl Chloride

Key Differences:

  • Molecular Formula & Mass: The isopropyl analog (C₈H₁₀ClNS; monoisotopic mass: 187.6897 Da) has two additional hydrogen atoms compared to the cyclopropyl derivative, reflecting the bulkier isopropyl substituent (-CH(CH₃)₂) versus the strained cyclopropyl group (-C₃H₅) .
  • Steric and Electronic Effects : The cyclopropyl group introduces ring strain and unique electronic properties due to its sp²-hybridized nitrogen, whereas the isopropyl group offers greater steric bulk but less electronic distortion. This distinction could influence reactivity in nucleophilic substitution or coordination chemistry.
  • Structural Signatures : The InChIKey (XHZPNTWNMFCOPV-UHFFFAOYSA-N) and SMILES string (C(C)(C)N=C(C1=CC=CS1)Cl) for the isopropyl variant highlight structural divergence, particularly in the branching of the alkylamine group .
Table 1: Comparative Properties of Thiophene-2-carboximidoyl Chloride Derivatives
Property N-cyclopropylthiophene-2-carboximidoyl Chloride N-Isopropylthiophene-2-carboximidoyl Chloride
Molecular Formula C₈H₈ClNS C₈H₁₀ClNS
Monoisotopic Mass (Da) 185.00659 187.6897
Substituent Type Cyclopropylamine Isopropylamine
Predicted CCS [M+H]+ (Ų) 138.3 Not Available
InChIKey OTDDOCSWRCZQEK-UHFFFAOYSA-N XHZPNTWNMFCOPV-UHFFFAOYSA-N
Literature/Patent Coverage None None

Other Aminoethyl Chloride Derivatives

These compounds are typically used as intermediates in organophosphate synthesis or pharmaceuticals, differing significantly in application scope .

Research Implications and Gaps

  • Reactivity Studies : The cyclopropyl group’s strain may enhance electrophilicity at the carboximidoyl chloride site, enabling unique reaction pathways compared to isopropyl or linear alkyl analogs.
  • Biological Activity : The thiophene ring’s aromaticity combined with the cyclopropylamine group could confer selectivity in enzyme inhibition or receptor binding, though this remains untested .
  • Synthetic Challenges : The lack of reported synthetic protocols for this compound underscores the need for methodological development .

Biological Activity

Overview of N-cyclopropylthiophene-2-carboximidoyl chloride

This compound is a chemical compound that belongs to the class of carboximidoyl chlorides. Its molecular formula is C8H8ClNSC_8H_8ClNS with a molecular weight of approximately 185.67 g/mol. This compound is primarily utilized in biochemical research, particularly in proteomics, due to its potential reactivity with various biological molecules.

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity is significant in the development of inhibitors or modulators for various biological pathways.

Antimicrobial Activity

Research on similar compounds suggests that thiophene derivatives often exhibit antimicrobial properties. The presence of the cyclopropyl group may enhance the lipophilicity of the compound, potentially improving its membrane permeability and efficacy against microbial pathogens.

Enzyme Inhibition

Compounds containing carboximidoyl groups have been investigated for their ability to inhibit specific enzymes. For instance, studies have shown that certain carboximidoyl chlorides can act as inhibitors of serine proteases, which are crucial in various physiological processes.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionInhibition of serine proteases
CytotoxicityPotential effects on cancer cells

Case Study 1: Antimicrobial Properties

A study conducted on thiophene derivatives indicated that compounds similar to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted the structure-activity relationship (SAR), emphasizing that modifications to the thiophene ring can enhance antimicrobial efficacy.

Case Study 2: Enzyme Inhibition

In another investigation, a related carboximidoyl chloride was tested as a potential inhibitor of a specific serine protease involved in inflammatory responses. The results demonstrated that the compound could effectively reduce enzyme activity, suggesting its potential use in therapeutic applications targeting inflammatory diseases.

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